ethyl (2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate
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Overview
Description
ETHYL 2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that features a benzodiazole core, an ethylphenoxy group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Ethylphenoxy Group: This step involves the nucleophilic substitution of a halogenated ethylphenoxy compound with the benzodiazole core.
Attachment of the Acetate Moiety: The final step involves esterification, where the intermediate product is reacted with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazole core can be reduced under hydrogenation conditions to yield a dihydrobenzodiazole derivative.
Substitution: The ethylphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
ETHYL 2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The ethylphenoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE: Similar structure but with a methyl group instead of an ethyl group.
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE: Contains a chlorine atom instead of an ethyl group.
Uniqueness
ETHYL 2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenoxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C21H24N2O3S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C21H24N2O3S/c1-3-16-9-11-17(12-10-16)26-13-14-27-21-22-18-7-5-6-8-19(18)23(21)15-20(24)25-4-2/h5-12H,3-4,13-15H2,1-2H3 |
InChI Key |
SOWFZFCQNTXRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OCC |
Origin of Product |
United States |
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